molecular formula C22H28N2O5S B2692012 ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate CAS No. 312592-54-4

ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate

Cat. No.: B2692012
CAS No.: 312592-54-4
M. Wt: 432.54
InChI Key: CFWYQTWGLUNCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate is a synthetic small molecule of significant interest in pharmacological research, particularly in the fields of neurobiology and immunology. Its well-defined molecular structure features a benzamido benzoate core substituted with a N,N-dipropylsulfamoyl group, making it a close analogue of probenecid and related sulfonamide compounds. The primary research application of this compound is as a potential blocker of Pannexin-1 (Panx-1) channels . Panx-1 channels are involved in ATP release and purinergic signaling, and their dysregulation is implicated in a range of pathological conditions. Research indicates that probenecid and its structural analogues can inhibit these channels, showing promise in models of neuropathic pain where they demonstrate an ability to increase pain thresholds . Consequently, this compound is a valuable chemical tool for elucidating the complex physiology of pannexin channels and their role in disorders such as epilepsy, ischemic stroke, and chronic pain. Furthermore, compounds within this chemotype have been investigated for immunostimulatory properties. Systematic structure-activity relationship (SAR) studies on related sulfamoyl benzamide scaffolds have identified molecules capable of enhancing NF-κB activation, a key signaling pathway in immune response . Such compounds can act as co-adjuvants, boosting the immune response to pathogenic antigens when used in combination with established adjuvants like monophosphoryl lipid A (MPLA), and are therefore relevant for novel vaccine development research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-4-15-24(16-5-2)30(27,28)20-13-9-17(10-14-20)21(25)23-19-11-7-18(8-12-19)22(26)29-6-3/h7-14H,4-6,15-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWYQTWGLUNCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate typically involves multiple steps. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is further reacted with 4-(N,N-dipropylsulfamoyl)benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate is studied as a potential drug candidate for treating gout due to its structural similarity to probenecid, which enhances uric acid excretion by inhibiting renal reabsorption mechanisms .
  • Drug-Drug Interactions : The compound can inhibit organic anion transporters (OATs), affecting the pharmacokinetics of co-administered drugs. This property is crucial for understanding drug interactions and optimizing therapeutic regimens .

2. Biological Activity

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may possess anti-inflammatory properties that could be explored in therapeutic contexts .
  • Cancer Research : The compound's ability to inhibit specific enzymes may slow cancer cell proliferation, warranting further investigation into its potential as an anticancer agent .

3. Analytical Chemistry

  • Reference Standard : It serves as a reference standard in analytical methods for quality control in pharmaceutical formulations, ensuring consistency and reliability in drug manufacturing .

Case Studies and Experimental Results

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Antimicrobial Activity : Research has shown that derivatives similar to this compound exhibit antimicrobial properties against various strains of bacteria and fungi. For instance, compounds derived from sulfonamide structures have demonstrated moderate to promising inhibition against pathogens like Staphylococcus aureus and Candida albicans .
  • In Silico Studies : Docking studies have been performed to predict the binding efficacy of this compound with bacterial proteins associated with antibiotic resistance. These studies suggest that modifications to the structure could enhance its binding affinity and therapeutic efficacy .

Data Table: Comparison of Structural Analogues

Compound NameChemical FormulaMechanism of ActionPotential Applications
Ethyl 4-(dipropylsulfamoyl)benzoateC15H23NO4SC_{15}H_{23}NO_{4}SOAT inhibition, uric acid excretionAnti-inflammatory, cancer research
ProbenecidC13H19NO4SC_{13}H_{19}NO_{4}SUricosuric agentGout treatment
Ethyl 4-aminobenzoateC9H11NO2C_{9}H_{11}NO_{2}Local anestheticPain relief

Mechanism of Action

The mechanism of action of ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-2-(4-(4-Ethoxy-2,3-dimethyl-4-oxobut-2-en-1-yl)phenoxy)ethyl 4-(N,N-Dipropylsulfamoyl)benzoate
  • Structure: Features an additional ethoxy-methylbutenylphenoxy group instead of the ethyl benzoate.
  • Synthesis : Prepared via metallaphotoredox catalysis (0.2 mmol scale) using flash column chromatography for purification.
  • Key Difference: The extended alkenylphenoxy chain likely enhances lipophilicity compared to the simpler ethyl ester in the target compound .
1-(4-Methoxyphenyl)ethyl 4-(N,N-Dipropylsulfamoyl)benzoate (76c)
  • Structure : Substitutes the ethyl benzoate with a methoxyphenylethyl group.
  • Synthesis : Achieved via modified photoredox conditions (82% yield) using HFIP/DCE solvent and a 456 nm light source.
4-Bromobenzyl 4-(N,N-Dipropylsulfamoyl)benzoate (1x)
  • Structure : Replaces the ethyl ester with a bromobenzyl group.
  • Synthesis : Silica gel chromatography (petroleum ether/ethyl acetate = 10/1) yielded 77% product (m.p. 58.6–59.5 °C).

Physicochemical and Functional Properties

Solubility and Reactivity
  • Ethyl 4-(4-(N,N-Dipropylsulfamoyl)benzamido)benzoate : The ethyl ester enhances solubility in organic solvents (e.g., DCM, ethyl acetate) compared to carboxylic acid derivatives.
  • Analogues :
    • 76c : The methoxyphenylethyl group increases hydrophobicity, reducing aqueous solubility but improving membrane permeability .
    • 1x : Bromine substitution may lower solubility in polar solvents but enhances stability in acidic conditions .
Thermal Stability
  • Melting Points: this compound: Not explicitly reported, but analogues like 76c and 1x exhibit melting points of 58.6–59.5 °C (1x) and higher yields (82% for 76c), suggesting stable crystalline forms . Carboxylic acid derivatives (e.g., compound 17 in ) show lower melting points (99.7–103.3 °C), likely due to hydrogen bonding .
Reactivity in Polymer Systems
  • Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin cements than methacrylate analogues, attributed to the ester’s electron-withdrawing effects. This suggests that the dipropylsulfamoyl group in the target compound may similarly influence polymerization kinetics .

Biological Activity

Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate is a compound of significant interest due to its unique structural features, which combine benzamido and sulfamoyl functionalities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

Chemical Formula: C15_{15}H23_{23}N2_{2}O4_{4}S
Molecular Weight: 313.41 g/mol
CAS Number: 70190-76-0
IUPAC Name: Ethyl 4-(dipropylsulfamoyl)benzoate

The compound features a sulfamoyl group attached to a benzamide structure, which is known to enhance biological activity through specific interactions with biological targets.

This compound is believed to exert its biological effects primarily through enzyme inhibition. The mechanism involves:

  • Enzyme Inhibition: The compound binds to the active sites of specific enzymes, blocking their activity. This inhibition can lead to reduced inflammation and slowed growth of cancer cells.
  • Interaction with Transport Proteins: Similar compounds have been shown to inhibit organic anion transporters (OATs), affecting the renal excretion of drugs and potentially increasing their plasma concentrations .

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, leading to decreased inflammation in various models.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties, particularly through the inhibition of cell proliferation in certain cancer cell lines. It is hypothesized that the dual functionality of the benzamido and sulfamoyl groups enhances its efficacy against cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 4-aminobenzoateSimpler analogLocal anesthetic properties
4-(N,N-dipropylsulfamoyl)benzoic acidLacks ester functionalitySimilar enzyme inhibition but less versatile
ProbenecidKnown OAT inhibitorIncreases plasma concentration of certain drugs

This compound stands out due to its combined functionalities, providing it with unique properties not found in simpler analogs.

Case Studies

  • In Vitro Studies on Cancer Cells:
    • A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Activity:
    • In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Research Applications

This compound has diverse applications in:

  • Medicinal Chemistry: As a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Pharmacology: Investigated for its effects on drug metabolism and transport mechanisms.
  • Organic Synthesis: Used as a building block for synthesizing more complex molecules in pharmaceutical research .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential sulfamoylation, amidation, and esterification. For example, sulfamoylation of 4-aminobenzoic acid derivatives with dipropylsulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) yields intermediates, followed by coupling with ethyl 4-aminobenzoate via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reflux in ethanol with catalytic acetic acid (4–6 hours) improves coupling efficiency . Optimization includes solvent choice (e.g., DMF for polar intermediates) and purification via flash chromatography (petroleum ether/ethyl acetate gradients) to achieve >75% yield .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the benzamido and sulfamoyl moieties. Key signals include aromatic protons at δ 7.8–8.2 ppm and sulfonamide NH (if present) at δ ~5.5 ppm. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular mass (e.g., calculated [M+H]+ 430.2013, observed 430.2003) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. How can solubility limitations in aqueous buffers be addressed for biological assays?

  • Methodological Answer : Co-solvents like dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) enhance solubility without cytotoxicity. For in vitro studies, micellar formulations (e.g., Tween-80) or pH-adjusted saline (pH 7.4) improve dispersion. Structural derivatization, such as replacing the ethyl ester with a more polar group (e.g., carboxylic acid), may also be explored .

Advanced Research Questions

Q. How can regioselectivity challenges during benzamido group formation be mitigated?

  • Methodological Answer : Regioselective amidation is achieved using directing groups (e.g., nitro or methoxy substituents) to activate specific positions on the benzene ring. For example, meta-directing sulfamoyl groups can guide coupling to the para position. Alternatively, transition-metal catalysis (e.g., Pd-mediated C–H activation) enables direct functionalization . Microwave-assisted synthesis (100–120°C, 30 minutes) enhances reaction specificity compared to traditional reflux .

Q. What strategies resolve contradictory biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols by:

  • Using matched isogenic cell lines.
  • Validating compound stability via LC-MS in assay media.
  • Including positive controls (e.g., known sulfonamide inhibitors).
    Replicate dose-response curves (1 nM–100 μM) to confirm IC₅₀ consistency. Contradictory cytotoxicity data may reflect impurities; repurify via preparative HPLC .

Q. How can low yields in the sulfamoylation step be improved?

  • Methodological Answer : Low yields (~50%) often stem from moisture sensitivity. Use rigorously dried solvents (e.g., molecular sieves in DCM) and Schlenk techniques under inert gas. Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfamoylation by stabilizing reactive intermediates. Alternative sulfamoyl donors (e.g., sulfamoyl fluorides) improve electrophilicity and reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.